N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the methoxyphenethyl group: This step might involve a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a methoxyphenethyl halide.
Introduction of the methoxypyrazinyl group: This can be done through an etherification reaction, where the pyrrolidine derivative is reacted with a methoxypyrazinyl alcohol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: To speed up the reaction and improve efficiency.
Control of temperature and pressure: To ensure the reactions proceed at an optimal rate.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to an oxidizing agent, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: Involving reducing agents that can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological targets, such as enzymes or receptors.
Medicine: Potentially as a lead compound for the development of new drugs.
Industry: In the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating their activity.
Inhibition of enzymes: Affecting metabolic pathways.
Interaction with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-pyrrolidine-1-carboxamide: Lacks the methoxypyrazinyl group.
N-(4-methoxyphenethyl)-3-((3-chloropyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Contains a chloro instead of a methoxy group on the pyrazine ring.
Uniqueness
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of both the methoxyphenethyl and methoxypyrazinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-22-19(24)23-12-8-16(13-23)27-18-17(26-2)20-10-11-21-18/h3-6,10-11,16H,7-9,12-13H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWOVJKHACDVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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